molecular formula C8H15NO2 B13169681 1-(4-Aminooxolan-3-yl)butan-1-one

1-(4-Aminooxolan-3-yl)butan-1-one

Katalognummer: B13169681
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: BLSUKSHOXFEDFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminooxolan-3-yl)butan-1-one is an organic compound with the molecular formula C₈H₁₅NO₂ It is characterized by the presence of an oxolane ring substituted with an amino group and a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)butan-1-one typically involves the reaction of oxolane derivatives with appropriate amine and ketone precursors. One common method includes the cyclization of a suitable amino alcohol with a butanone derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminooxolan-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-Aminooxolan-3-yl)butan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Aminooxolan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring and butanone moiety can participate in various chemical interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Hydroxyoxolan-3-yl)butan-1-one: Similar structure but with a hydroxy group instead of an amino group.

    1-(4-Methyloxolan-3-yl)butan-1-one: Contains a methyl group instead of an amino group.

    1-(4-Ethoxyoxolan-3-yl)butan-1-one: Features an ethoxy group in place of the amino group.

Uniqueness: 1-(4-Aminooxolan-3-yl)butan-1-one is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

1-(4-aminooxolan-3-yl)butan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h6-7H,2-5,9H2,1H3

InChI-Schlüssel

BLSUKSHOXFEDFY-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1COCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.